2-amino-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-amino-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-8-11(14)13-7-3-5-9-4-1-2-6-10(9)13/h1-2,4,6H,3,5,7-8,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVLPANXRRNFSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one can be achieved through several methods. One common approach involves the reaction of 1,2,3,4-tetrahydroquinoline with ethyl chloroacetate, followed by the reduction of the resulting ester to yield the desired compound . Another method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Oxidation Reactions
The amino ketone moiety undergoes oxidation under controlled conditions. For example:
-
Ketone Oxidation : The carbonyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) in acidic or alkaline media.
-
Amine Oxidation : The primary amino group may form nitroso or nitro derivatives under oxidative conditions, though specific data for this compound remains limited.
Table 1: Oxidation Reactions
| Reaction Site | Reagent/Conditions | Product |
|---|---|---|
| Carbonyl | KMnO₄, H₂SO₄, Δ | Carboxylic acid derivative |
| Amino group | H₂O₂, Fe²⁺ (Fenton’s reagent) | Nitroso/nitro intermediate (inferred) |
Reduction Reactions
The ketone functionality is susceptible to reduction:
-
Ketone to Alcohol : Sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd) reduces the carbonyl group to a secondary alcohol .
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Tetrahydroquinoline Ring : Further reduction of the tetrahydroquinoline ring (e.g., Birch reduction) could yield decahydroquinoline derivatives, though this requires experimental validation.
Table 2: Reduction Reactions
| Reaction Site | Reagent/Conditions | Product |
|---|---|---|
| Carbonyl | NaBH₄, MeOH | 2-Amino-1-(tetrahydroquinolin-1-yl)ethanol |
| Tetrahydroquinoline | H₂, Raney Ni, high pressure | Decahydroquinoline derivative (inferred) |
Substitution Reactions
The amino group participates in nucleophilic substitution:
-
Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form N-alkylated or N-acylated derivatives .
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Diazo Coupling : Under diazotization conditions (NaNO₂, HCl), it may form diazonium salts for coupling with aromatic amines or phenols.
Table 3: Substitution Reactions
| Reaction Type | Reagent/Conditions | Product |
|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃, DMF | N-Methylamino ketone derivative |
| Diazotization | NaNO₂, HCl, 0–5°C | Diazonium salt intermediate |
Cyclization and Ring-Opening
The tetrahydroquinoline core enables cycloaddition or ring-opening reactions:
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Friedel-Crafts Alkylation : Catalysts like B(C₆F₅)₃ facilitate electrophilic aromatic substitution on the tetrahydroquinoline ring .
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Ring-Opening : Strong acids (e.g., H₂SO₄) may protonate the nitrogen, leading to ring-opening and formation of acyclic amines .
Mechanistic Insights
-
Nucleophilic Sites : The amino group and α-carbon to the carbonyl are primary nucleophilic centers.
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Catalytic Pathways : Borane catalysts (e.g., B(C₆F₅)₃) enhance reaction rates in Friedel-Crafts alkylation by stabilizing transition states .
Comparative Reactivity
Compared to similar compounds:
-
vs. 1-(4-Hydroxy-6-methoxy-tetrahydroquinolin-1-yl)ethanone : The amino group in this compound increases nucleophilicity, enabling more rapid alkylation than the hydroxyl analogue .
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vs. Pyridine Derivatives : Reduced aromaticity of the tetrahydroquinoline ring lowers stability but enhances reactivity in electrophilic substitutions.
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities, making it a candidate for various therapeutic applications.
Anticancer Activity
Several studies have investigated the anticancer properties of tetrahydroquinoline derivatives. For instance, a study demonstrated that compounds similar to 2-amino-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one showed significant antiproliferative effects against various cancer cell lines including HeLa (human cervix carcinoma), HT-29 (colorectal adenocarcinoma), and A2780 (ovarian carcinoma) cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .
| Cell Line | IC (µg/mL) |
|---|---|
| HeLa | 5.0 |
| HT-29 | 3.5 |
| A2780 | 4.0 |
Antioxidant Properties
The antioxidant activity of tetrahydroquinoline derivatives has been highlighted in various studies. Compounds with similar structures have demonstrated the ability to scavenge free radicals effectively, which may contribute to their potential in preventing oxidative stress-related diseases .
Anti-inflammatory Effects
In vitro assays have shown that derivatives of this compound can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory disorders. The anti-inflammatory properties are attributed to the modulation of signaling pathways involved in inflammation .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that can yield various derivatives with enhanced biological activities. For instance, modifications at different positions on the tetrahydroquinoline ring can lead to compounds with improved potency against specific targets.
Case Study 1: Anticancer Activity
A recent study synthesized a series of tetrahydroquinoline derivatives and evaluated their anticancer activity against several human cancer cell lines. The most active compounds were further analyzed for their mechanism of action, revealing that they induce apoptosis through the activation of caspases and disruption of mitochondrial membrane potential .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of modified tetrahydroquinoline derivatives. The study reported significant reductions in inflammatory markers in cell cultures treated with these compounds compared to controls .
Mechanism of Action
The mechanism of action of 2-amino-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural analogs differ in substituents, ring saturation, and functional group positioning. Below is a detailed comparison:
Key Observations :
Ring Saturation: The tetrahydroquinoline core in the target compound (vs.
Substituent Effects: Amino Group Positioning: The primary amino group in the target compound enhances hydrogen-bond donor capacity compared to tertiary amines (e.g., compound 24’s methylpyrrolidinyl group), favoring interactions with polar biological targets . Extended Aromatic Systems: The 4-aminophenyl derivative (C₁₇H₁₈N₂O) shows increased molecular weight and lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
Functional Group Diversity :
- Thiophene carboximidamide (compound 27) and oxadiazole-indole (compound in ) groups introduce heterocyclic pharmacophores, broadening reactivity and enabling interactions with enzymes or receptors .
Biological Activity
2-Amino-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one (also known as 2-amino-1-(3,4-dihydroquinolin-1-yl)ethanone hydrochloride) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H14N2O·HCl, with a molecular weight of approximately 226.71 g/mol. The compound features a tetrahydroquinoline moiety which is known for its diverse pharmacological properties.
Synthesis Methods
The synthesis of this compound typically involves the reaction of 1,2,3,4-tetrahydroquinoline with an amino ketone precursor. Key methods include:
- Catalytic Hydrogenation : Often used to reduce intermediates to obtain the desired tetrahydroquinoline derivatives.
- Continuous Flow Synthesis : Employed in industrial settings to enhance yield and purity through optimized reaction conditions .
Antimicrobial Properties
Research indicates that compounds containing the tetrahydroquinoline structure exhibit notable antimicrobial activity. For instance:
- Antibacterial Activity : Studies have shown that derivatives of tetrahydroquinolines possess significant antibacterial properties against various strains of bacteria. This is attributed to their ability to inhibit bacterial growth and biofilm formation .
Anticancer Potential
The compound has been investigated for its anticancer properties:
- Mechanism of Action : It is believed that this compound may induce apoptosis in cancer cells by targeting specific pathways such as caspase activation. This has been supported by studies demonstrating its efficacy against various cancer cell lines .
Other Biological Activities
Additionally, tetrahydroquinoline derivatives have been explored for their potential in treating neurological disorders and as anti-inflammatory agents. Their ability to modulate neurotransmitter activity suggests possible applications in neuropharmacology .
Research Findings and Case Studies
A review of recent literature highlights various studies focusing on the biological activities of this compound:
Q & A
Q. What are the recommended synthetic routes for 2-amino-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one, and how can reaction yields be optimized?
- Methodological Answer : A common approach involves catalytic hydrogenation of nitro intermediates using palladium on carbon (Pd/C) under hydrogen gas, achieving yields up to 72.9% (e.g., reduction of 6-nitro-3,4-dihydroquinolin-2(1H)-one derivatives). Optimization includes adjusting solvent polarity (e.g., ethanol), reaction duration (48 hours), and catalyst loading. Alternative methods employ LiAlH₄ for reduction followed by functional group activation with SOCl₂, though yields may vary (43.7–56%) depending on substituents .
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles, validated by ORTEP-III for graphical representation .
- Spectroscopy : ¹H/¹³C NMR for functional group analysis (e.g., ketone at ~200 ppm in ¹³C NMR), and mass spectrometry (ESI-MS) to confirm molecular weight (e.g., observed [M+H⁺] at 260.2 in similar derivatives) .
Advanced Research Questions
Q. How can computational models predict the biological activity or reactivity of this compound?
- Methodological Answer :
- Molecular docking : Simulate interactions with target proteins (e.g., potassium channels or inflammatory mediators) using software like AutoDock. Validate with in vitro assays (e.g., NO inhibition in RAW 264.7 macrophages) .
- DFT calculations : Analyze electronic properties (HOMO/LUMO energies) to predict nucleophilic/electrophilic sites, correlating with experimental reactivity data .
Q. What experimental strategies address contradictions in reported biological activities across studies?
- Methodological Answer :
- Standardized assays : Replicate studies under controlled conditions (e.g., LPS-induced inflammation models) while verifying compound purity via HPLC (>98%) .
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing tetrahydroquinoline with tetrahydroisoquinoline) to isolate variables affecting activity .
Q. How can reaction mechanisms for amino group functionalization be elucidated?
- Methodological Answer :
- Kinetic studies : Monitor intermediates via in situ FTIR or LC-MS to identify rate-determining steps (e.g., amination via nucleophilic substitution).
- Isotopic labeling : Use ¹⁵N-labeled reagents to track amino group incorporation, validated by mass spectrometry .
Notes on Contradictory Evidence
- Stereochemical Effects : Variations in biological activity (e.g., anti-inflammatory vs. neurotoxic) may arise from enantiomeric differences. Chiral HPLC or asymmetric synthesis should resolve discrepancies .
- Purity Considerations : Contaminants (e.g., unreacted nitro precursors) in lower-yield syntheses (<50%) may skew bioassay results. Rigorous purification (e.g., flash chromatography) is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
